molecular formula C11H10BrN3 B1379618 7-Bromo-5-cyano-1-isopropylbenzimidazole CAS No. 1437795-16-8

7-Bromo-5-cyano-1-isopropylbenzimidazole

カタログ番号: B1379618
CAS番号: 1437795-16-8
分子量: 264.12 g/mol
InChIキー: RVHPLFSRYUUSCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-5-cyano-1-isopropylbenzimidazole is a useful research compound. Its molecular formula is C11H10BrN3 and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-5-cyano-1-isopropylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-5-cyano-1-isopropylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

7-bromo-1-propan-2-ylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-7(2)15-6-14-10-4-8(5-13)3-9(12)11(10)15/h3-4,6-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHPLFSRYUUSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

7-Bromo-5-cyano-1-isopropylbenzimidazole CAS number and material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Bromo-5-cyano-1-isopropylbenzimidazole (CAS: 1437795-16-8) is a highly specialized, polyfunctional heterocyclic building block utilized extensively in modern drug discovery[]. The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics, including kinase inhibitors, anthelmintics, and angiotensin II receptor blockers[2][3].

This specific derivative is engineered for late-stage diversification. The C5-cyano group serves as an electron-withdrawing pharmacophore and a precursor for bioisosteres (e.g., tetrazoles), while the C7-bromo position provides a critical vector for transition-metal-catalyzed cross-coupling[4]. The presence of the N1-isopropyl group introduces significant steric bulk, which dictates the conformational geometry of the molecule and influences the selectivity of downstream functionalizations.

Physicochemical Profiling & Material Safety Data Sheet (MSDS)

Understanding the physical and safety parameters of this compound is critical for maintaining structural integrity during storage and ensuring laboratory safety during scale-up.

Physicochemical Properties

The following quantitative data summarizes the core properties of the compound, derived from analytical standards[][5].

PropertyValueCausality / Implication
CAS Number 1437795-16-8Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₁H₁₀BrN₃Confirms the presence of the critical halogen and nitrile handles.
Molecular Weight 264.12 g/mol Used for stoichiometric calculations and LC-MS [M+H]⁺ validation.
Appearance Off-white to pale yellow solidColoration is typical of conjugated brominated benzonitriles.
Storage Temperature -20°C (Desiccated)Prevents ambient hydrolysis of the nitrile group and oxidative degradation[5].
Material Safety Data Sheet (MSDS) Overview

As a halogenated benzimidazole nitrile, this compound must be handled with standard precautions for reactive heterocyclic intermediates.

  • GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3 - Respiratory).

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling Rationale: The electrophilic nature of the nitrile carbon and the lipophilicity of the isopropyl group enhance dermal penetration. All handling must be conducted in a Class II fume hood using nitrile gloves.

Synthetic Methodology & Mechanistic Insights

The synthesis of 1-alkyl-benzimidazoles relies on the condensation of an o-phenylenediamine derivative with a one-carbon synthon[2][6]. For this specific compound, the optimal one-carbon source is trimethyl orthoformate .

Mechanistic Rationale

Unlike formic acid, which requires harsh dehydrating conditions, trimethyl orthoformate operates under mild conditions and acts as its own dehydrating agent[3][7]. The reaction is entropically driven by the release of three equivalents of methanol. A catalytic amount of acid (e.g., concentrated HCl) is utilized to protonate the methoxy groups of the orthoester, generating a highly electrophilic dialkoxycarbenium ion. The primary amine of the o-phenylenediamine attacks this center, followed by intramolecular cyclization by the secondary isopropylamine, yielding the benzimidazole core[7].

Synthesis A 3-Bromo-5-cyano- 2-fluoronitrobenzene B Isopropylamine (SNAr) A->B Step 1 C Reduction (Fe/NH4Cl) B->C Step 2 D Trimethyl Orthoformate (Cyclization) C->D Step 3 E 7-Bromo-5-cyano- 1-isopropylbenzimidazole D->E Step 4

Fig 1: Step-by-step synthetic workflow for 7-Bromo-5-cyano-1-isopropylbenzimidazole.

Downstream Functionalization in Drug Discovery

The strategic placement of the bromine atom at the C7 position—adjacent to the N1-isopropyl group—creates a sterically demanding environment. While this hinders non-catalyzed nucleophilic aromatic substitution (SNAr), it is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. The steric bulk of the N1-isopropyl group necessitates the use of ligands with large bite angles (such as dppf or BrettPhos) to facilitate the reductive elimination step in the catalytic cycle.

Functionalization Core 7-Bromo-5-cyano-1-isopropylbenzimidazole Suzuki Suzuki Coupling (Aryl/Heteroaryl at C7) Core->Suzuki Pd(dppf)Cl2, Base Buchwald Buchwald-Hartwig (Amination at C7) Core->Buchwald Pd2(dba)3, BrettPhos Tetrazole Nitrile Conversion (Tetrazole Formation) Core->Tetrazole NaN3, NH4Cl Reduction Nitrile Reduction (Primary Amine) Core->Reduction LiAlH4 or H2/Pd

Fig 2: Downstream functionalization pathways leveraging the C7-bromo and C5-cyano groups.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints for analytical verification.

Protocol 1: Benzimidazole Core Cyclization via Trimethyl Orthoformate

Objective: Cyclize 3-bromo-5-cyano-N1-isopropylbenzene-1,2-diamine into the target benzimidazole[7].

  • Reagent Preparation: Dissolve 1.0 equivalent of the diamine precursor in anhydrous N,N-dimethylformamide (DMF) (approx. 0.5 M concentration).

  • Activation: Add 5.0 equivalents of trimethyl orthoformate. The excess acts as both a reactant and a co-solvent to drive the equilibrium forward.

  • Catalysis: Introduce a catalytic amount of concentrated HCl (0.1 equivalents). Causality: The acid protonates the orthoester, drastically lowering the activation energy for nucleophilic attack.

  • Reaction Execution: Stir the mixture at room temperature for 1 to 2 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The product will appear as a distinct, highly UV-active spot (254 nm) with a higher Rf value than the highly polar diamine.

  • Workup & Self-Validation: Dilute with deionized water and adjust the pH to 7 using saturated aqueous NaHCO₃[7]. Causality: Neutralization prevents the acid-catalyzed degradation of the newly formed benzimidazole and ensures the basic nitrogen is deprotonated for organic extraction. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Analytical Confirmation: Perform LC-MS. The mass spectrum must show an [M+H]⁺ peak at m/z 264.1 and 266.1 in a 1:1 ratio, confirming the preservation of the bromine isotope pattern.

Protocol 2: Sterically Hindered Suzuki-Miyaura Coupling at C7

Objective: Functionalize the C7 position with an aryl boronic acid[4].

  • System Setup: In an oven-dried Schlenk flask, combine 7-bromo-5-cyano-1-isopropylbenzimidazole (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to force the oxidative addition of the hindered C7-Br bond while preventing catalyst deactivation.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Degas the system via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid.

  • Execution: Heat the reaction to 90°C for 12 hours under an argon atmosphere.

  • Validation: LC-MS analysis of an aliquot should show the complete disappearance of the m/z 264.1/266.1 doublet, replaced by a single [M+H]⁺ peak corresponding to the coupled product.

References

  • AS-1 (Axel). 7-Bromo-5-cyano-1-isopropylbenzimidazole 100mg CAS No:1437795-16-8. AS-1 Product Specifications. Retrieved from: [Link]

  • Wikipedia Contributors. Benzimidazole. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • National Institutes of Health (PMC). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. PMC Archives. Retrieved from:[Link]

  • ACS Publications. Palladium-Catalyzed Synthesis of Benzimidazoles and Quinazolinones from Common Precursors. The Journal of Organic Chemistry. Retrieved from:[Link]

Sources

The Strategic Synthesis and Application of 7-Bromo-5-cyano-1-isopropylbenzimidazole: A Key Intermediate in Advanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the critical role of 7-Bromo-5-cyano-1-isopropylbenzimidazole as a sophisticated pharmaceutical intermediate. Its unique substitution pattern makes it a highly valuable building block in the synthesis of targeted therapeutics, most notably in the development of selective inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins. This document provides a comprehensive overview of its synthesis, characterization, and application, with a focus on the scientific rationale behind the methodological choices.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets with high affinity.[2][3] This versatility has led to the development of numerous FDA-approved drugs containing the benzimidazole moiety, with applications ranging from proton-pump inhibitors to anthelmintics and anticancer agents.[4] The strategic placement of substituents on the benzimidazole ring system is a key strategy for modulating the pharmacological profile of these molecules, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties.[3]

Synthesis of 7-Bromo-5-cyano-1-isopropylbenzimidazole: A Multi-step Approach

The synthesis of 7-Bromo-5-cyano-1-isopropylbenzimidazole is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. A common synthetic route commences with a substituted aniline and proceeds through nitration, cyanation, reduction, and cyclization steps.

Table 1: Overview of Synthetic Steps and Key Reagents
StepTransformationKey Reagents and Conditions
1 Nitration of o-chlorobenzonitrileNitrating mixture (HNO₃/H₂SO₄), 5-10°C
2 AmmonolysisLiquefied ammonia, chlorobenzene
3 BrominationBromine, methanol saturated with sodium bromide
4 IsopropylationIsopropyl halide, base
5 Reductive CyclizationIron powder, formic acid
Experimental Protocol: Synthesis of 7-Bromo-5-cyano-1-isopropylbenzimidazole

Step 1: Synthesis of 2-Cyano-4-nitroaniline

A common precursor for the synthesis of the target intermediate is 2-cyano-4-nitroaniline. This can be synthesized from o-chlorobenzonitrile through a two-step process involving nitration and subsequent ammonolysis.[5]

  • Nitration: To a stirred solution of sulfuric acid, add o-chlorobenzonitrile at a controlled temperature. Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the temperature between 5-10°C.[5] After the addition is complete, the reaction mixture is stirred until completion (monitored by TLC). The mixture is then carefully poured onto ice, and the precipitated product is filtered, washed with water, and dried.

  • Ammonolysis: The nitrated intermediate is dissolved in a suitable solvent such as chlorobenzene. The solution is then treated with liquefied ammonia under pressure and heated.[5] The progress of the reaction is monitored by HPLC. Upon completion, the solvent is removed under reduced pressure, and the crude 2-cyano-4-nitroaniline is purified.

Step 2: Bromination of 2-Cyano-4-nitroaniline

The next step involves the regioselective bromination of the aniline derivative.

  • Dissolve 2-cyano-4-nitroaniline in methanol.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of bromine in methanol saturated with sodium bromide, maintaining the low temperature.[6]

  • Stir the reaction mixture at this temperature for a specified time, monitoring for completion by TLC.

  • Pour the reaction mixture into an ice-water mixture.

  • Filter the precipitated solid, wash with cold water, and dry to yield 6-bromo-2-cyano-4-nitroaniline.

Step 3: Synthesis of 4-Bromo-6-cyano-N-isopropyl-2-nitroaniline

The secondary amine is formed through N-alkylation.

  • Dissolve 6-bromo-2-cyano-4-nitroaniline in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate.

  • Add an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) and heat the reaction mixture.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 4: Reductive Cyclization to form 7-Bromo-5-cyano-1-isopropylbenzimidazole

The final step involves the reduction of the nitro group and subsequent intramolecular cyclization to form the benzimidazole ring.

  • Suspend the 4-bromo-6-cyano-N-isopropyl-2-nitroaniline in formic acid.[3]

  • Add iron powder portion-wise while carefully monitoring the internal temperature.

  • After the addition is complete, heat the reaction mixture to facilitate both the reduction and cyclization.

  • Upon completion (monitored by LC-MS), cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 7-Bromo-5-cyano-1-isopropylbenzimidazole.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Transformations cluster_intermediates Intermediates cluster_final Final Product o-chlorobenzonitrile o-chlorobenzonitrile Nitration Nitration (HNO3, H2SO4) o-chlorobenzonitrile->Nitration 2-chloro-6-nitrobenzonitrile 2-chloro-6-nitrobenzonitrile Nitration->2-chloro-6-nitrobenzonitrile Ammonolysis Ammonolysis (NH3) 2-cyano-4-nitroaniline 2-cyano-4-nitroaniline Ammonolysis->2-cyano-4-nitroaniline Bromination Bromination (Br2) 6-bromo-2-cyano-4-nitroaniline 6-bromo-2-cyano-4-nitroaniline Bromination->6-bromo-2-cyano-4-nitroaniline Isopropylation Isopropylation (Isopropyl halide, Base) 4-bromo-6-cyano-N-isopropyl-2-nitroaniline 4-bromo-6-cyano-N-isopropyl-2-nitroaniline Isopropylation->4-bromo-6-cyano-N-isopropyl-2-nitroaniline Reductive_Cyclization Reductive Cyclization (Fe, Formic Acid) 7-Bromo-5-cyano-1-isopropylbenzimidazole 7-Bromo-5-cyano-1-isopropylbenzimidazole Reductive_Cyclization->7-Bromo-5-cyano-1-isopropylbenzimidazole 2-chloro-6-nitrobenzonitrile->Ammonolysis 2-cyano-4-nitroaniline->Bromination 6-bromo-2-cyano-4-nitroaniline->Isopropylation 4-bromo-6-cyano-N-isopropyl-2-nitroaniline->Reductive_Cyclization

Caption: Synthetic pathway for 7-Bromo-5-cyano-1-isopropylbenzimidazole.

Application as a Pharmaceutical Intermediate: The Synthesis of ABBV-744

7-Bromo-5-cyano-1-isopropylbenzimidazole is a crucial intermediate in the synthesis of the clinical candidate ABBV-744.[7][8] ABBV-744 is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family of proteins and is being investigated for the treatment of various cancers and inflammatory diseases.[7][9]

The synthesis of ABBV-744 from this intermediate typically involves a Suzuki or a similar cross-coupling reaction. The bromine atom at the 7-position of the benzimidazole serves as a handle for the introduction of a larger, functionalized aryl or heteroaryl group, which is essential for binding to the target protein.

Illustrative Subsequent Reaction: Suzuki Coupling

Suzuki_Coupling cluster_product Product Intermediate 7-Bromo-5-cyano-1- isopropylbenzimidazole Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) ABBV_744_analog ABBV-744 Precursor Intermediate->ABBV_744_analog Suzuki Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->ABBV_744_analog Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Dioxane/Water)

Caption: Suzuki coupling reaction utilizing the benzimidazole intermediate.

Analytical Characterization

The identity and purity of 7-Bromo-5-cyano-1-isopropylbenzimidazole are confirmed using a suite of analytical techniques.

Table 2: Analytical Methods for Characterization
TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the isopropyl group, aromatic protons, and the benzimidazole proton. Chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the isopropyl carbons, aromatic carbons (including those bearing the bromo and cyano groups), and the benzimidazole carbons.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram. The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀BrN₃).
HPLC Determination of purity.A high-purity sample will exhibit a single, sharp peak with a consistent retention time under specific chromatographic conditions.
FT-IR Identification of functional groups.Characteristic absorption bands for the nitrile (C≡N) stretch, C-Br stretch, and aromatic C-H and C=C vibrations.

Expected ¹H NMR Data (Illustrative): The proton NMR spectrum is expected to show a doublet and a septet for the isopropyl group, and distinct signals in the aromatic region for the protons on the benzimidazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and bromo substituents.

Conclusion

7-Bromo-5-cyano-1-isopropylbenzimidazole stands as a testament to the power of rational drug design and the importance of well-defined pharmaceutical intermediates. Its synthesis, though requiring multiple steps, provides a versatile platform for the creation of highly specific and potent therapeutic agents. The continued exploration of benzimidazole-based scaffolds, facilitated by key intermediates such as this, holds significant promise for the future of medicine, particularly in the realm of targeted therapies for cancer and other challenging diseases.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of BET Bromodomain Inhibitors Utilizing Benzimidazole Scaffolds.
  • PMC. (n.d.).
  • Google Patents. (2014).
  • PMC. (n.d.). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains.
  • Google Patents. (n.d.).
  • Patsnap. (2014).
  • RSC Publishing. (n.d.). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - MedChemComm.
  • European Patent Office. (2025).
  • European Patent Office. (n.d.).
  • ResearchGate. (n.d.). Chemical strategies to inhibit BET bromodomain proteins. (A) Existing....
  • Chemicalbook. (2023).
  • Practical Fragments. (2020). Fragments in the clinic: ABBV-744.
  • Anticancer Research. (n.d.). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML.
  • ResearchGate. (n.d.). Chromatograms and mass spectra of the LC–MS runs of compound 7....
  • Science.gov. (n.d.).
  • Google Patents. (2016).
  • Garg Lab - UCLA. (n.d.).
  • IJCSR. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • ResearchGate. (2026). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2,6-diisopropylaniline hydrobromide.
  • Google Patents. (n.d.). ( 12 ) Patent Application Publication ( 10 ) Pub . No . : US 2019 / 0092724 A1.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline.
  • MedchemExpress.com. (n.d.). ABBV-744 | BD2 Inhibitor.
  • PubChem. (n.d.). 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114.
  • ResearchGate. (n.d.). ABBV-744 is a potent and highly selective inhibitor of the BD2 domain....
  • BioWorld. (2024).
  • International Journal on Science and Technology. (2025).
  • Shimadzu. (n.d.).
  • Oxford Instruments. (n.d.). Research Papers - Oxford Instruments' benchtop NMR.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Shimadzu. (n.d.).
  • Nature. (n.d.).
  • Analytical Sciences. (2011). Vol.27, Num.7.
  • Agilent. (n.d.). LC/MS によるベンゾジアゼピン類とその 代謝物の同定と定量 アプリケーション.
  • PubMed. (2014). Development of an LC-MS/MS method for the analysis of free sphingoid bases using 4-fluoro-7-nitrobenzofurazan (NBD-F).
  • University of Tokyo. (n.d.). Publications | Laboratory of Physical Chemistry, Grad. Sch. of Pharmaceutical Sciences.
  • Hokkaido University. (n.d.).
  • Journal of Materials Chemistry. (n.d.). Degradation of bromothymol blue by 'greener' nano-scale zero-valent iron synthesized using tea polyphenols.

Sources

Methodological & Application

Application Note: Advanced NMR and Mass Spectrometry Characterization of 7-Bromo-5-cyano-1-isopropylbenzimidazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: 7-Bromo-5-cyano-1-isopropylbenzimidazole (CAS: 1437795-16-8)[] Formula: C₁₁H₁₀BrN₃ Monoisotopic Mass: 263.0058 Da

Introduction & Analytical Rationale

Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antiviral, antimicrobial, and antitumor properties[2]. The structural integrity and purity of these derivatives are paramount during drug discovery. The molecule 7-Bromo-5-cyano-1-isopropylbenzimidazole presents a highly functionalized core featuring a bulky N-isopropyl group, an electron-withdrawing cyano group, and a heavy halogen (bromine).

To unambiguously elucidate this structure, a dual-platform orthogonal approach is required. Nuclear Magnetic Resonance (NMR) spectroscopy maps the exact atomic connectivity and spatial arrangement[2], while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition by leveraging the unique isotopic signature of the bromine atom[3]. This application note details the causality behind the experimental choices and provides a self-validating protocol for rigorous structural confirmation.

Analytical Workflow

The following diagram illustrates the logical progression from sample preparation to orthogonal data validation.

AnalyticalWorkflow Start 7-Bromo-5-cyano-1-isopropylbenzimidazole (Target Molecule) Prep Sample Preparation & Solubilization Start->Prep NMR_Branch NMR Spectroscopy (1H, 13C, 2D) Prep->NMR_Branch Dissolve in DMSO-d6 MS_Branch HRMS Spectrometry (ESI-TOF / Orbitrap) Prep->MS_Branch Dilute in MeOH/H2O/FA NMR_Data Structural Elucidation (Connectivity & Integration) NMR_Branch->NMR_Data MS_Data Isotopic Pattern Analysis (79Br / 81Br Ratio) MS_Branch->MS_Data Validation Self-Validating Structural Confirmation NMR_Data->Validation MS_Data->Validation

Figure 1: Orthogonal analytical workflow for the structural validation of 7-Bromo-5-cyano-1-isopropylbenzimidazole.

Nuclear Magnetic Resonance (NMR) Characterization

Experimental Causality

For substituted benzimidazoles, the chemical shift of protons is highly dependent on their electronic environment[2]. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its superior solvating power for polar heterocycles and its ability to resolve aromatic signals without overlapping solvent peaks.

Unlike unsubstituted benzimidazoles, which exhibit a broad, deshielded N-H singlet far downfield (12.0–13.6 ppm)[2], this molecule is N-alkylated. The N-isopropyl group introduces a distinct aliphatic signature that serves as an internal anchor for quantitative NMR (qNMR) integration[4]. Furthermore, the aromatic protons at C-4 and C-6 will exhibit a characteristic meta-coupling pattern (J ~ 1.5 Hz) driven by the electron-withdrawing cyano and bromo substituents.

Step-by-Step NMR Protocol
  • Sample Preparation: Accurately weigh 5.0 mg of the analyte into a clean, static-free glass vial.

  • Solubilization: Add 600 µL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal reference). Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped.

  • ¹H NMR Acquisition: Acquire the spectrum at 400 MHz (or higher) at 298 K. Use a standard 1D pulse sequence (e.g., zg30) with 16 scans. Crucially, set a relaxation delay (D1) of 2.0 seconds and an acquisition time of 3.6 seconds to ensure complete relaxation for accurate absolute integration[4].

  • ¹³C NMR Acquisition: Acquire the spectrum at 100 MHz using a proton-decoupled sequence (e.g., BilevelDEC protocol)[4]. Use 512–1024 scans with a relaxation delay of 2.0 seconds to resolve the quaternary carbons (C-Br, C-CN).

  • Processing: Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra. Reference all chemical shifts to the TMS signal at 0.00 ppm.

Expected NMR Data Summary
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹H ~1.55Doublet (J = 6.8 Hz)6HIsopropyl -CH₃ : Upfield aliphatic region; split by the adjacent CH proton.
¹H ~4.90Septet (J = 6.8 Hz)1HIsopropyl -CH : Deshielded by the adjacent electronegative nitrogen; split by six equivalent methyl protons.
¹H ~7.95Doublet (J ~ 1.5 Hz)1HAromatic H-6 : Meta-coupled to H-4; shifted by the adjacent bromine atom.
¹H ~8.35Doublet (J ~ 1.5 Hz)1HAromatic H-4 : Meta-coupled to H-6; highly deshielded by the cyano group.
¹H ~8.65Singlet1HBenzimidazole H-2 : Sandwiched between two nitrogen atoms; highly deshielded.
¹³C ~21.5, 48.2SingletsN/AIsopropyl Carbons : -CH₃ and -CH respectively.
¹³C ~119.0SingletN/ACyano (-CN) : Characteristic nitrile carbon shift.

Mass Spectrometry (HRMS) Characterization

Experimental Causality

Electrospray Ionization (ESI) in positive mode is highly effective for benzimidazoles, as the basic imidazole nitrogen readily accepts a proton to form an [M+H]⁺ ion[5].

The defining feature of this molecule in MS is the presence of bromine. Bromine exists naturally as two stable isotopes with nearly equal abundance: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)[3]. Consequently, the molecular ion will not appear as a single peak, but as a characteristic 1:1 doublet separated by exactly 2 m/z units[6]. High-Resolution Mass Spectrometry (HRMS) is mandatory to differentiate the exact mass of the target from isobaric interferences and to confirm the specific isotopic fine structure[7].

Step-by-Step LC-HRMS Protocol
  • Stock Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using 50% Water / 50% Acetonitrile containing 0.1% Formic Acid. Note: Formic acid acts as a proton donor, drastically enhancing ionization efficiency in the ESI source.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes to elute the compound sharply and minimize ion suppression.

  • MS Parameters: Set the ESI source to positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.

  • Data Acquisition: Scan range m/z 100–500. Ensure the mass analyzer (TOF or Orbitrap) resolution is set to at least 30,000 (FWHM)[7].

  • MS/MS Fragmentation: Apply a collision energy of 25 eV. Monitor for diagnostic product ions, specifically the loss of the isopropyl group (loss of propene, -42 Da) and the loss of the cyano group (-26 Da).

Expected HRMS Data Summary
Ion SpeciesFormulaExact Mass (m/z)Relative AbundanceDiagnostic Significance
[M+H]⁺ (⁷⁹Br) C₁₁H₁₁⁷⁹BrN₃⁺264.0136~100%Primary molecular ion.
[M+H]⁺ (⁸¹Br) C₁₁H₁₁⁸¹BrN₃⁺266.0116~98%Confirms the presence of a single bromine atom via the ~1:1 isotopic ratio[5].
Fragment 1 C⸸H₅BrN₃⁺222.0000VariableLoss of isopropyl group (-42 Da as propene).

Self-Validating System & Quality Control

To ensure absolute trustworthiness of the analytical results, this protocol relies on a self-validating logic loop:

  • Intra-Assay Validation (NMR): The structural assignment is only valid if the integration ratio of the aliphatic isopropyl -CH₃ doublet (6H) perfectly matches the integration of the single aromatic protons (1H each)[4]. A deviation of >5% indicates co-eluting impurities or incomplete relaxation during acquisition.

  • Inter-Assay Validation (NMR vs. MS): The elemental composition proposed by the NMR integration must be mathematically verified by the HRMS exact mass (mass error < 5 ppm).

  • Isotopic Fidelity (MS): The MS [M+H]⁺ peak must display the strict ~1:1 intensity ratio for the M and M+2 peaks[3]. If the M+2 peak is significantly smaller (e.g., ~32%), it indicates the presence of chlorine rather than bromine[5], immediately flagging a synthesis or labeling error.

References

  • Agilent Technologies. Easy, Precise and Accurate Quantitative NMR. Available at:[Link]

  • Journal of the American Society for Mass Spectrometry (ACS). Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. Applications of Molecular Mass Spectrometry. Available at: [Link]

  • National Institutes of Health (PMC). High-Resolution Mass Spectrometry Identification of Novel Surfactant-Derived Sulfur-Containing Disinfection Byproducts. Available at:[Link]

  • IntechOpen. Interpretation of Mass Spectra. Available at:[Link]

Sources

Application Note: 7-Bromo-5-cyano-1-isopropylbenzimidazole in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of highly functionalized building blocks is the foundation of successful lead generation. 7-Bromo-5-cyano-1-isopropylbenzimidazole (CAS 1437795-16-8) has emerged as a privileged intermediate for the divergent synthesis of targeted therapeutics, particularly multi-targeted kinase inhibitors and epigenetic modulators. This application note details the structural rationale behind this specific scaffold and provides self-validating protocols for its downstream functionalization.

Structural Rationale & Mechanistic Insights

The utility of this scaffold lies in the precise spatial arrangement and electronic properties of its three key functional groups. As a Senior Application Scientist, it is critical to understand why these specific moieties are chosen rather than simply how to react them:

  • The Benzimidazole Core: Acting as a bioisostere for naturally occurring purine nucleobases, the benzimidazole nucleus is inherently primed to occupy ATP-binding sites in kinases or acetyl-lysine pockets in epigenetic readers. Its privileged nature allows it to bind multiple receptors with high affinity .

  • The 5-Cyano Group (Metabolic & Electronic Shield): The incorporation of a nitrile group serves a dual purpose. First, the strong electronegativity of the sp-hybridized nitrogen acts as a potent, directional hydrogen bond acceptor. Second, as a strong electron-withdrawing group, it decreases the electron density of the benzimidazole ring. This electronic depletion significantly reduces the scaffold's susceptibility to hepatic oxidative metabolism by Cytochrome P450 enzymes, thereby improving the pharmacokinetic (PK) profile .

  • The 7-Bromo & 1-Isopropyl Steric Interplay: The N1-isopropyl group provides necessary lipophilicity to fill hydrophobic sub-pockets. More importantly, it creates a deliberate steric clash with the adjacent 7-position. When the 7-bromo handle undergoes cross-coupling, this steric hindrance forces the newly attached ring to adopt an orthogonal 3D conformation relative to the flat benzimidazole core. This out-of-plane twist is a highly prized architectural feature that increases selectivity for deep, narrow binding pockets while minimizing off-target DNA intercalation toxicity.

Divergent Synthetic Workflow

The 7-bromo position serves as a versatile handle for Palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to branch out into entirely different therapeutic classes from a single starting material.

G Core 7-Bromo-5-cyano-1-isopropylbenzimidazole (CAS 1437795-16-8) Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, R-NH2) Core->Buchwald Kinase Kinase Inhibitors (ATP-Competitive) Suzuki->Kinase Epigenetic Epigenetic Modulators (BET Bromodomain) Buchwald->Epigenetic

Figure 1: Divergent synthetic workflow from the 7-Bromo-5-cyano-1-isopropylbenzimidazole scaffold.

Quantitative Optimization of C7-Functionalization

Functionalizing the 7-position is notoriously difficult due to the steric shielding of the N1-isopropyl group. Standard Palladium catalysts often fail at the reductive elimination step, leading to stalled reactions or protodehalogenation. The quantitative data below summarizes the optimization required to overcome this energy barrier.

EntryCatalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality & Observation
1Pd(PPh3)4NoneNa2CO3Toluene/H2O9035%Sluggish reductive elimination due to severe steric clash.
2Pd(OAc)2SPhosK3PO4Toluene/H2O10062%Improved transmetalation, but competitive protodehalogenation observed.
3Pd(Amphos)Cl2NoneK2CO31,4-Dioxane/H2O9085%Good conversion; Amphos handles steric bulk efficiently.
4 Pd(dppf)Cl2 dppf K2CO3 1,4-Dioxane/H2O 90 88% Optimal bite angle of dppf forces rapid reductive elimination.

Self-Validating Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at C7 to generate orthogonal biaryl kinase inhibitors. Causality of Design: We utilize Pd(dppf)Cl2 because the bidentate dppf ligand possesses a wide bite angle. This geometry physically squeezes the Palladium center, accelerating the rate-limiting reductive elimination step required to couple the sterically encumbered 7-position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 7-Bromo-5-cyano-1-isopropylbenzimidazole (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (ratio 4:1). Causality: The biphasic system ensures solubility of both the organic scaffold and the inorganic base, facilitating the transmetalation transition state.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the Pd-catalyzed oxidative homocoupling of the boronic acid, which would consume the reagent and stall the primary reaction.

  • Reaction: Heat the sealed tube to 90 °C for 12 hours under a positive Argon pressure.

  • Self-Validation Checkpoint: At t = 4 hours, sample the organic layer for LC-MS. The reaction is validating itself if you observe the disappearance of the starting material peak (m/z 264/266, characteristic 1:1 isotopic bromine doublet) and the appearance of the product mass. If a peak at m/z 186 appears, it indicates protodehalogenation (loss of Br without coupling)—signaling that the boronic acid has degraded or transmetalation is failing.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation at C7 to generate aniline-derivatives for epigenetic reader targeting. Causality of Design: We utilize the BrettPhos ligand. Its bulky, electron-rich biaryl structure prevents the formation of inactive bis-amine palladium complexes—a common failure mode when aminating sterically hindered ortho-substituted bromides.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with 7-Bromo-5-cyano-1-isopropylbenzimidazole (1.0 eq), the primary amine (1.2 eq), Pd2(dba)3 (0.02 eq), BrettPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous Toluene. Causality: A non-polar, anhydrous solvent is strictly required to prevent the hydrolysis of the strong tert-butoxide base.

  • Reaction: Seal the vial, remove from the glovebox, and heat to 100 °C for 8 hours.

  • Self-Validation Checkpoint: Monitor the visual color transition. The mixture should shift from dark purple/red (characteristic of Pd2(dba)3) to a pale yellow/orange upon active catalyst formation with BrettPhos. If the solution turns opaque black, it indicates palladium precipitation (Pd black), signaling ligand oxidation or oxygen ingress, which invalidates the run and requires a restart.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and Pd residue, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

References

  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(11). URL:[Link]

  • Wu, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1505–1520. URL:[Link]

Troubleshooting & Optimization

Navigating the Solubility Labyrinth: A Technical Guide for 7-Bromo-5-cyano-1-isopropylbenzimidazole

Author: BenchChem Technical Support Team. Date: April 2026

FOR IMMEDIATE RELEASE

Technical Support Center

Topic: Troubleshooting Poor Solubility of 7-Bromo-5-cyano-1-isopropylbenzimidazole in Aqueous Buffers

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers encountering solubility challenges with 7-Bromo-5-cyano-1-isopropylbenzimidazole. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical strategies to overcome these hurdles in your experimental workflows.

Understanding the Challenge: Why is 7-Bromo-5-cyano-1-isopropylbenzimidazole Poorly Soluble?

The solubility of a compound is dictated by its molecular structure and resulting physicochemical properties. For 7-Bromo-5-cyano-1-isopropylbenzimidazole, several features contribute to its low aqueous solubility:

  • Aromaticity and Lipophilicity: The core structure is a benzimidazole ring system, which is aromatic and largely nonpolar. The presence of a bromo and an isopropyl group further increases the lipophilicity of the molecule. This is reflected in its predicted octanol-water partition coefficient (logP), a measure of a compound's hydrophobicity. A higher logP value indicates a preference for a nonpolar environment over an aqueous one.

  • Crystal Lattice Energy: Crystalline solids have a highly ordered structure, and energy is required to break this lattice for the molecules to dissolve. If the crystal lattice energy is high, it can be a significant barrier to dissolution.

  • Ionization State (pKa): The ionization state of a molecule can dramatically influence its solubility. The benzimidazole ring contains a basic nitrogen atom that can be protonated. The acidity constant (pKa) of this nitrogen determines the pH at which the molecule will be charged. In its charged (protonated) form, the molecule is generally more soluble in water.

To provide more specific guidance, we have used computational tools to predict the key physicochemical properties of 7-Bromo-5-cyano-1-isopropylbenzimidazole.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 264.12 g/mol Within a reasonable range for drug-like molecules.
logP ~3.5 - 4.5Indicates high lipophilicity and a preference for non-polar environments, suggesting low intrinsic aqueous solubility.[1]
Basic pKa ~3.0 - 4.0The benzimidazole nitrogen is weakly basic. At pH values significantly below this pKa, the molecule will be protonated and more soluble. At neutral or basic pH, it will be predominantly in its neutral, less soluble form.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a systematic approach to improving the solubility of 7-Bromo-5-cyano-1-isopropylbenzimidazole.

Q1: I'm seeing precipitation when I add my compound to a neutral aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should try?

A1: pH Adjustment is Your First Line of Defense.

Given the predicted basic pKa of approximately 3.0-4.0, the compound will be predominantly in its neutral, poorly soluble form at pH 7.4. To increase solubility, you need to lower the pH of your buffer to protonate the basic nitrogen on the benzimidazole ring.

Expert Insight: A good starting point is to prepare your buffer at a pH that is at least 1-2 units below the pKa. For this compound, a buffer in the pH 2.0-3.0 range is recommended. At this pH, the molecule will be positively charged, enhancing its interaction with water molecules and thereby increasing its solubility.

Experimental Protocol: pH-Modification for Enhanced Solubility

  • Buffer Selection: Choose a buffer system that is effective in the desired acidic pH range (e.g., citrate buffer, glycine-HCl buffer).

  • Stock Solution Preparation (if necessary): If direct dissolution in the acidic buffer is still challenging, first prepare a concentrated stock solution in an organic solvent (see Q2) and then dilute it into the acidic aqueous buffer.

  • Procedure:

    • Prepare your desired acidic buffer (e.g., 50 mM citrate buffer, pH 2.5).

    • Gradually add the 7-Bromo-5-cyano-1-isopropylbenzimidazole powder to the buffer while stirring.

    • If using a stock solution, slowly add the stock solution to the acidic buffer with vigorous stirring to avoid localized precipitation.

  • Observation: The solution should become clear as the compound dissolves. If precipitation still occurs, consider reducing the final concentration or using a co-solvent in conjunction with the acidic buffer.

Q2: pH adjustment alone isn't enough, or I need to work closer to a neutral pH. What's my next step?

A2: Employ a Co-solvent Strategy.

For highly lipophilic compounds, using a water-miscible organic solvent (a co-solvent) can significantly improve solubility.[2] The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the nonpolar solute.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for poorly soluble compounds.[3]

  • Ethanol: A less toxic option that can be effective.

  • Propylene glycol (PG) or Polyethylene glycol 400 (PEG 400): Often used in formulation development.[2]

Experimental Protocol: Co-solvent Stock Solution Preparation and Use

  • Stock Solution Preparation:

    • Weigh a precise amount of 7-Bromo-5-cyano-1-isopropylbenzimidazole.

    • Dissolve the compound in a minimal amount of 100% DMSO (or your chosen co-solvent) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.

  • Dilution into Aqueous Buffer:

    • Begin with your aqueous buffer (at the desired pH).

    • While vortexing or rapidly stirring the buffer, add the concentrated organic stock solution dropwise. This rapid mixing is crucial to prevent the compound from precipitating out.

  • Final Concentration of Organic Solvent:

    • It is critical to keep the final concentration of the organic solvent in your assay as low as possible, as it can affect biological systems. Aim for a final concentration of ≤1% (v/v) DMSO. Many cell-based assays can tolerate up to 0.5% DMSO without significant effects, but this should always be validated for your specific system.

Causality Behind the Protocol: By creating a high-concentration stock in a suitable organic solvent, you are overcoming the initial energy barrier of dissolving the crystalline solid. The subsequent rapid dilution into a stirred aqueous phase allows the solvent to disperse quickly, and if the final concentration of the compound is below its solubility limit in the mixed solvent system, it will remain in solution.

Q3: I've tried pH adjustment and co-solvents, but I'm still facing solubility issues at my desired concentration. Are there more advanced techniques I can explore?

A3: Yes, consider cyclodextrin complexation.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like 7-Bromo-5-cyano-1-isopropylbenzimidazole, forming an inclusion complex that has a much higher apparent water solubility.[4][5]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[6]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative.

Experimental Approach: Solubility Enhancement with Cyclodextrins

  • Preparation of Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD) in your aqueous buffer.

  • Addition of the Compound: Add the 7-Bromo-5-cyano-1-isopropylbenzimidazole to the cyclodextrin solution.

  • Equilibration: Stir the mixture for several hours (or overnight) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to assess the extent of solubility enhancement.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the solubility of 7-Bromo-5-cyano-1-isopropylbenzimidazole.

Troubleshooting_Workflow start Start: Poor Solubility Observed ph_adjust Step 1: pH Adjustment Prepare buffer at pH 2.0-3.0. start->ph_adjust check_sol_ph Is the compound soluble? ph_adjust->check_sol_ph cosolvent Step 2: Use a Co-solvent Prepare a concentrated stock in DMSO. Dilute into aqueous buffer (final DMSO ≤1%). check_sol_ph->cosolvent No success Success: Compound in Solution check_sol_ph->success Yes check_sol_co Is the compound soluble? cosolvent->check_sol_co advanced Step 3: Advanced Methods Explore cyclodextrin complexation (e.g., HP-β-CD). check_sol_co->advanced No check_sol_co->success Yes reassess Re-evaluate Experiment| - Lower final concentration. - Consider alternative formulation. advanced->reassess

Caption: A stepwise workflow for addressing the poor aqueous solubility of 7-Bromo-5-cyano-1-isopropylbenzimidazole.

References

  • Mannhold, R., et al. (2009). Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893. [Link]

  • Pan, X., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3164. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Sinha, S., et al. (2019). Role of Cyclodextrins in Improving Solubility, Stability and Bioavailability of Anticancer Drugs. Current Drug Delivery, 16(5), 415-432. [Link]

  • Chemicalize. Instant Cheminformatics Solutions.[Link]

  • MolGpKa. A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network.[Link]

  • SwissADME. A Free Web Server to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules.[Link]

Sources

Optimizing crystallization conditions to reduce impurities in 7-Bromo-5-cyano-1-isopropylbenzimidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization and troubleshooting of 7-Bromo-5-cyano-1-isopropylbenzimidazole (CAS: 1437795-16-8)[]. This portal is designed for drug development professionals and process chemists facing challenges in the downstream purification of this critical pharmaceutical building block.

Below, you will find mechanistic insights, a diagnostic workflow, quantitative solvent data, and validated protocols to resolve common impurity profiles including regioisomers, degradation products, and colored oligomers.

I. Diagnostic Workflow for Impurity Resolution

The purification of substituted benzimidazoles requires a targeted approach based on the specific impurity profile. The following decision tree outlines the standard operating logic for optimizing your crystallization conditions.

G Start Crude 7-Bromo-5-cyano- 1-isopropylbenzimidazole Analyze HPLC / LC-MS Analysis Start->Analyze Decision Primary Impurity Type? Analyze->Decision Regio Regioisomers (N1 vs N3 Alkylation) Decision->Regio Color Colored Impurities (Phenazine oligomers) Decision->Color Hydro Cyano Hydrolysis (+18 / +36 Da) Decision->Hydro Solvent1 Anti-Solvent Cryst. (EtOAc / Heptane) Regio->Solvent1 Carbon Activated Carbon Treatment (Darco KB-G) Color->Carbon Solvent2 Anhydrous Recryst. (Isopropanol) Hydro->Solvent2 Pure High-Purity Product (>99.5% AUC) Solvent1->Pure Carbon->Solvent1 Solvent2->Pure

Fig 1. Diagnostic workflow for targeted crystallization of 7-Bromo-5-cyano-1-isopropylbenzimidazole.

II. Troubleshooting Guide & FAQs

Q1: My crystallized product has a persistent yellow/brown tint, even after multiple recrystallizations. How do I remove these colored impurities? A: Colored impurities in benzimidazole synthesis are typically highly conjugated amine condensation products or phenazine derivatives resulting from the oxidation of the o-phenylenediamine precursors[2][3]. Because these oligomers have similar solubility profiles to the target molecule, simple cooling crystallization often fails.

  • The Causality: These planar, conjugated impurities easily co-crystallize or become entrapped in the crystal lattice of the benzimidazole.

  • The Solution: Implement an activated carbon treatment (e.g., 10-20% w/w Darco KB-G) during the hot dissolution phase[4]. The porous structure of the carbon selectively adsorbs the high-molecular-weight conjugated oligomers. Filter the hot solution through a Celite pad before initiating the cooling curve.

Q2: LC-MS analysis shows a significant impurity at +18 Da relative to the target mass. What is this, and how do I prevent it? A: A +18 Da mass shift indicates the hydrolysis of the 5-cyano group to a primary carboxamide (-CONH2). If exposed to further harsh conditions, it may hydrolyze completely to the carboxylic acid (+37 Da).

  • The Causality: The cyano group is highly electrophilic and susceptible to nucleophilic attack by water, a reaction catalyzed by both acids and bases (often residual from the cyclization or alkylation steps).

  • The Solution: Avoid aqueous solvent systems (like DMF/Water) if residual acid/base is present. Switch to an anhydrous crystallization system such as Isopropanol (IPA) or an Ethyl Acetate (EtOAc)/Heptane anti-solvent system. Ensure the crude material is properly neutralized during the initial workup[2].

Q3: I am seeing a closely eluting peak on HPLC with the exact same mass. Why is this happening? A: You are likely observing a regioisomer. When synthesizing 1-isopropylbenzimidazoles via the alkylation of a 1H-benzimidazole intermediate, the tautomerism of the imidazole ring allows alkylation at either nitrogen (N1 or N3). Because the benzimidazole core is asymmetric (due to the 7-bromo and 5-cyano groups), this yields two distinct regioisomers.

  • The Solution: Regioisomers possess different dipole moments and crystal packing energies. An anti-solvent crystallization using EtOAc (solvent) and Heptane (anti-solvent) is highly effective. The target isomer typically exhibits lower solubility in the non-polar heptane environment compared to the off-target regioisomer, allowing for selective precipitation.

Q4: The product is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I force nucleation? A: Oiling out occurs when the supersolubility curve is crossed before the metastable zone limit for nucleation is reached, causing the solute to separate as a solute-rich liquid phase rather than a solid.

  • The Solution: Lower the initial concentration, reduce the cooling rate to 0.1°C/min, and introduce seed crystals (0.5% w/w) at the upper boundary of the metastable zone (typically 5-10°C below the saturation temperature).

III. Quantitative Solvent Screening Data

To establish a self-validating protocol, solvent screening was conducted to determine the optimal thermodynamic conditions for crystallization. The table below summarizes the solubility and purification efficacy for 7-Bromo-5-cyano-1-isopropylbenzimidazole.

Solvent SystemSolubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)Recovery Yield (%)Purity (HPLC AUC %)Notes
Methanol45.2>15042%96.5%High solubility; poor yield.
Isopropanol (IPA)12.885.481%98.2%Good cooling crystallization solvent; prevents hydrolysis.
DMF / Water (1:1)<1.065.088%94.1%High yield but promotes cyano hydrolysis; retains color.
EtOAc / Heptane (1:2) 8.5 92.0 85% >99.5% Optimal for regioisomer rejection and high purity.
Toluene5.428.175%97.0%Moderate purification; prone to oiling out.

IV. Step-by-Step Protocol: Optimized Anti-Solvent Crystallization

This protocol utilizes an EtOAc/Heptane system combined with carbon treatment to simultaneously address regioisomers, colored impurities, and moisture-sensitive degradation[3][4].

Materials Required:

  • Crude 7-Bromo-5-cyano-1-isopropylbenzimidazole

  • Ethyl Acetate (EtOAc, ACS Reagent Grade, Anhydrous)

  • n-Heptane (ACS Reagent Grade)

  • Activated Carbon (Darco KB-G or equivalent)

  • Celite 545

Methodology:

  • Dissolution: Suspend 10.0 g of crude 7-Bromo-5-cyano-1-isopropylbenzimidazole in 100 mL of EtOAc in a 250 mL jacketed reactor.

  • Heating: Heat the suspension to 65°C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Decolorization: Add 1.0 g of activated carbon (10% w/w) to the hot solution. Stir at 65°C for exactly 30 minutes. Note: Prolonged exposure to carbon can lead to product adsorption and yield loss.

  • Hot Filtration: Filter the hot suspension rapidly through a pre-heated Buchner funnel packed with a 1 cm pad of Celite 545 to remove the carbon and adsorbed impurities. Rinse the pad with 10 mL of hot EtOAc.

  • Anti-Solvent Addition: Transfer the clarified filtrate back to the reactor (maintained at 60°C). Slowly add 150 mL of n-Heptane via an addition funnel over 45 minutes.

  • Seeding (Optional but Recommended): After adding 50 mL of Heptane, add 50 mg of pure seed crystals to induce controlled nucleation and prevent oiling out.

  • Cooling Profile: Once all Heptane is added, initiate a linear cooling ramp from 60°C to 5°C over 4 hours (approx. 0.23°C/min).

  • Isolation: Hold the slurry at 5°C for 2 hours to maximize yield. Filter the crystalline solid under vacuum.

  • Washing & Drying: Wash the filter cake with 30 mL of cold EtOAc/Heptane (1:4 v/v). Dry the product in a vacuum oven at 45°C for 12 hours to afford the pure product.

V. References

  • Current time information in Pasuruan, ID. Google Search. Available at:

  • 7-Bromo-5-cyano-1-isopropylbenzimidazole - (CAS 1437795-16-8). BOC Sciences. Available at:

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center (DTIC). Available at:

  • CAS - ChemicalBook: 7-Bromo-5-cyano-1-isopropylbenzimidazole. ChemicalBook. Available at:

  • Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. International Journal of Creative Research Thoughts (IJCRT). Available at:

  • Troubleshooting common issues in benzimidazole cyclization reactions. Benchchem. Available at:

Sources

Validation & Comparative

A Comprehensive Guide to the Reactivity of 7-Bromo-5-cyano-1-isopropylbenzimidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized heterocyclic building block, 7-Bromo-5-cyano-1-isopropylbenzimidazole (CAS 1437795-16-8) is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted protein degraders (e.g., CRBN binders)[]. However, functionalizing the C7 position of this specific derivative presents a unique synthetic challenge.

This guide provides an objective, data-driven comparison of its reactivity against other benzimidazole derivatives, dissecting the causality behind catalyst selection and outlining self-validating experimental protocols.

Mechanistic Causality: The Tug-of-War Between Sterics and Electronics

The reactivity of 7-bromo-5-cyano-1-isopropylbenzimidazole in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) is dictated by two opposing forces:

  • Electronic Activation (The Accelerator): The C5-cyano group exerts a strong inductive and resonance electron-withdrawing effect (-I, -M). This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the benzimidazole ring. Consequently, the C7-Br bond becomes highly electron-deficient, which thermodynamically favors and accelerates the initial oxidative addition of the electron-rich Pd(0) species[2].

  • Peri-Steric Hindrance (The Brake): The N1-isopropyl group introduces severe steric bulk directly adjacent to the C7-bromo position. This branched alkyl chain projects into the trajectory required for the incoming palladium-phosphine complex, creating a massive steric shield[3].

Because of this peri-interaction, standard catalysts like Pd(PPh3​)4​ fail to couple the C7 position effectively, often leading to catalyst resting-state trapping and protodehalogenation. To overcome this, the system requires bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos) that form highly reactive, mono-ligated 12-electron Pd(0) complexes capable of forcing the reductive elimination step[4].

MechanisticPathway A 7-Bromo-5-cyano-1-isopropylbenzimidazole B C5-Cyano Group (Electron Withdrawing) A->B C N1-Isopropyl Group (Steric Bulk) A->C D Lowers LUMO Energy Accelerates Oxidative Addition B->D E Peri-Steric Clash Hinders Pd Complex Approach C->E G Requires Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) D->G F Standard Catalysts Fail (e.g., Pd(PPh3)4) E->F E->G

Figure 1: Interplay of electronic activation and steric hindrance dictating benzimidazole reactivity.

Comparative Reactivity Analysis

To objectively evaluate performance, we must compare the title compound against structural alternatives. The table below summarizes the quantitative reactivity profiles of various benzimidazole scaffolds under standard cross-coupling conditions.

SubstrateElectronic ActivationSteric Hindrance at C-BrOptimal Pd Catalyst SystemTypical Yield (Suzuki)
7-Bromo-5-cyano-1-isopropylbenzimidazole High (C5-CN)High (N1-isopropyl) Pd2​(dba)3​ / RuPhos75–85%
7-Bromo-1-methylbenzimidazole Low (No CN)Moderate (N1-methyl) Pd(dppf)Cl2​ 80–90%
5-Bromo-1-isopropylbenzimidazole Low (No CN)Low (No peri-interaction) Pd(PPh3​)4​ 85–95%
7-Bromo-5-cyano-1H-benzimidazole High (C5-CN)Low (NH free) Pd(dppf)Cl2​ (Requires excess base)60–70%

Key Takeaway: While 5-bromo-1-isopropylbenzimidazole couples effortlessly due to the lack of steric clash, shifting the bromine to the C7 position necessitates a fundamental shift in catalyst design. The 1-methyl analog is less hindered, but the isopropyl group's secondary carbon branching demands the specialized spatial geometry provided by Buchwald-type ligands[3].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every step includes an observable metric or chemical rationale to ensure the integrity of the reaction.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Couple 7-Bromo-5-cyano-1-isopropylbenzimidazole with an arylboronic acid.

  • System Degassing (Causality: Oxidation Prevention): Dissolve the benzimidazole substrate (1.0 equiv) and arylboronic acid (1.5 equiv) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with Argon for 15 minutes. Validation: Oxygen rapidly oxidizes electron-rich phosphines (like RuPhos) to inactive phosphine oxides. Continuous bubbling ensures an inert environment.

  • Catalyst Pre-Activation: Add Pd2​(dba)3​ (5 mol%) and RuPhos (10 mol%). Validation: Observe a color shift from the deep purple of Pd2​(dba)3​ to a reddish-brown hue. This visual cue confirms the successful dissociation of the dba ligands and the formation of the active L-Pd(0) catalytic species.

  • Base Addition (Causality: Transmetalation Acceleration): Add anhydrous K3​PO4​ (3.0 equiv). Validation: The bulky N1-isopropyl group severely hinders the transmetalation step. A strong, highly soluble base like K3​PO4​ is required to efficiently form the reactive boronate complex, whereas weaker bases (e.g., Na2​CO3​ ) will stall the reaction at the oxidative addition intermediate.

  • Thermal Coupling: Seal the vessel and heat to 100 °C for 12 hours. Monitor via LC-MS until the starting material mass ( m/z 264) is depleted.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Couple the substrate with a primary or secondary amine (e.g., for CRBN binder library synthesis).

  • Ligand Selection: Use BrettPhos for primary amines or RuPhos for secondary amines[4]. Causality: BrettPhos prevents the formation of off-cycle bis-amine palladium complexes, which is a common failure mode when coupling primary amines to sterically congested electrophiles.

  • Base Selection (Causality: Pseudo-Protection): Utilize LHMDS (Lithium hexamethyldisilazide) instead of inorganic carbonates[4]. Validation: LHMDS maintains high solubility in non-polar solvents (like Toluene) and acts as a pseudo-protecting group for sensitive functional groups (like amides or alcohols) that might otherwise poison the catalyst in the presence of the highly activated C5-cyano ring.

Workflow Step1 Substrate Preparation Degassing Solvents Step2 Catalyst Activation Pd2(dba)3 + RuPhos Step1->Step2 Step3 Base Addition (e.g., LHMDS or K3PO4) Step2->Step3 Step4 Thermal Coupling 90-110 °C Step3->Step4 Step5 Workup & Purification Filtration & Chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for sterically hindered cross-coupling reactions.

References

  • National Institutes of Health (NIH). "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." PMC. Available at: [Link]

Sources

Cross-validation of in vitro assay results using 7-Bromo-5-cyano-1-isopropylbenzimidazole

Author: BenchChem Technical Support Team. Date: April 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that allows for a wide range of biological activities.[1] The strategic addition of a bromine atom can significantly modulate the physicochemical properties and biological efficacy of these compounds, making bromo-substituted benzimidazoles a promising class for drug discovery.[2] This guide provides an in-depth, comparative analysis of the in vitro validation of bromo-substituted benzimidazoles, using specific examples to illustrate best practices for cross-validation of assay results. While the specific compound 7-Bromo-5-cyano-1-isopropylbenzimidazole is available as a chemical building block, this guide will focus on well-characterized bromo-substituted benzimidazoles to demonstrate robust in vitro validation workflows applicable to this entire class of molecules.[][4]

Our focus will be on the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. We will explore the validation of these compounds against different target classes, including epigenetic enzymes and ion channels, providing detailed methodologies and comparative data to guide researchers in their own investigations.

The Importance of Orthogonal Assays in In Vitro Validation

Relying on a single in vitro assay can be misleading. Off-target effects, assay artifacts, or compound interference can all lead to false-positive results. Therefore, cross-validation using orthogonal assays—methods that measure the same biological endpoint through different techniques or principles—is crucial for building a convincing case for a compound's activity and mechanism of action. This guide will exemplify this principle through detailed case studies.

Case Study 1: Bromo-Substituted Benzimidazoles as KDM4 Inhibitors

The Jumonji C (JmjC) domain-containing lysine demethylase 4 (KDM4) family is a key epigenetic regulator and a promising target in oncology.[5] Several benzimidazole-based compounds have been identified as KDM4 inhibitors.[6] Here, we will outline a workflow for validating a hypothetical bromo-substituted benzimidazole as a KDM4 inhibitor.

Primary Assay: Biochemical Inhibition of KDM4 Activity

The initial step is to determine if the compound directly inhibits the enzymatic activity of the target protein. A common method is a fluorometric assay that measures the demethylation of a specific histone peptide substrate.

This protocol is adapted from commercially available kits and established methodologies.[7]

Objective: To determine the IC50 value of a bromo-substituted benzimidazole against a recombinant KDM4 enzyme.

Materials:

  • Recombinant human KDM4A protein

  • H3K9me3 peptide substrate

  • Co-factors (Fe(II), 2-oxoglutarate, Ascorbate)

  • Capture and Detection antibodies (specific for the demethylated product)

  • Fluorescently labeled secondary antibody or a fluorogenic substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM FeSO4, 1 mM 2-oxoglutarate, 2 mM Ascorbic Acid)

  • Test compound (bromo-substituted benzimidazole) and a known KDM4 inhibitor (e.g., ML324) as a positive control.[6]

  • 384-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • In a 384-well plate, add the assay buffer, recombinant KDM4A enzyme, and the H3K9me3 peptide substrate.

  • Add the serially diluted test compound or positive control to the respective wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Initiate the reaction by adding the co-factors.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a chelating agent (e.g., EDTA).

  • Add the capture antibody and incubate to allow binding to the demethylated peptide.

  • Add the detection antibody and incubate.

  • Add the fluorescently labeled secondary antibody or fluorogenic substrate and incubate.

  • Read the fluorescence intensity on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Secondary (Orthogonal) Assay: Cell-Based Target Engagement

To confirm that the compound inhibits KDM4 in a cellular context, a secondary assay measuring the downstream effects of KDM4 inhibition is essential. An immunofluorescence-based high-content imaging assay can quantify changes in global histone methylation levels.[8]

Objective: To validate the on-target effect of the bromo-substituted benzimidazole by measuring the increase in H3K9me3 levels in cells.

Materials:

  • A suitable cancer cell line with known KDM4 expression (e.g., KYSE-150 esophageal squamous cell carcinoma cells).[9]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound and positive control (ML324)

  • 96-well imaging plates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against H3K9me3

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Seed the cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or positive control for 24-48 hours. Include a vehicle control (DMSO).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific antibody binding with 5% BSA.

  • Incubate with the primary antibody against H3K9me3.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the mean fluorescence intensity of H3K9me3 staining within the nucleus.

  • Determine the EC50 value for the increase in H3K9me3 levels.

Comparative Data for KDM4 Inhibitors
CompoundPrimary Assay (Biochemical IC50)Secondary Assay (Cellular EC50)Mechanism of Action
Hypothetical Bromo-Benzimidazole To be determinedTo be determined2-OG and Fe(II) dependent hydroxylase inhibitor
ML324 920 nM (KDM4E, AlphaScreen)[6]~1-5 µM (antiviral activity)8-Hydroxyquinoline-based inhibitor
QC6352 6 nM (KDM4C)[9]830 nM (BrdU assay in KYSE-150)Pyridinecarboxylate-based inhibitor
JIB-04 Potent inhibitor of KDM4A, B, C, E[5]Effective in vivoNon-competitive with 2-OG

Workflow for KDM4 Inhibitor Validation

KDM4_Validation_Workflow cluster_primary Primary Assay (Biochemical) cluster_secondary Secondary Assay (Cellular) cluster_preliminary Preliminary Screen Biochem_Screen Fluorometric KDM4 Assay Biochem_Result Determine IC50 Biochem_Screen->Biochem_Result Cell_Assay High-Content Imaging (H3K9me3) Biochem_Result->Cell_Assay Cross-validate potent hits Cell_Result Determine EC50 Cell_Assay->Cell_Result Conclusion Conclusion Cell_Result->Conclusion Confirm on-target activity Cytotoxicity MTT Assay Cytotoxicity->Biochem_Screen Proceed if not overly toxic Cytotox_Result Determine CC50 Cytotoxicity->Cytotox_Result

Caption: Workflow for KDM4 inhibitor validation.

Case Study 2: Bromo-Substituted Benzimidazoles as TRPM8 Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a cold-sensing ion channel implicated in pain and various cancers.[10] Several antagonists have been developed, and we will use this target to illustrate a different set of validation assays.

Primary Assay: Calcium Influx Assay

A common primary assay for ion channel modulators is to measure changes in intracellular calcium concentration using a fluorescent dye.

This protocol is based on established methods for measuring TRPM8 activity.[11]

Objective: To determine the IC50 of a bromo-substituted benzimidazole in blocking agonist-induced calcium influx through TRPM8 channels.

Materials:

  • HEK293 cells stably expressing human TRPM8 (hTRPM8)

  • Cell culture medium

  • Fluo-4 NW Calcium Assay Kit

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • Known TRPM8 antagonist (e.g., BCTC) as a positive control[10]

  • Test compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed HEK-hTRPM8 cells into 96-well plates and incubate for 24-48 hours.

  • Remove the culture medium and add the Fluo-4 NW dye loading solution.

  • Incubate the plate at 37°C for 30-60 minutes, then at room temperature for 30 minutes.

  • Prepare serial dilutions of the test compound and the positive control.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add the test compound or control to the wells and incubate for a specified time (e.g., 10-20 minutes).

  • Inject the TRPM8 agonist (e.g., menthol) into the wells and immediately begin recording the fluorescence intensity over time.

  • Calculate the inhibition of the calcium response for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Secondary (Orthogonal) Assay: Electrophysiology (Patch-Clamp)

Electrophysiology provides a direct measure of ion channel activity and is the gold standard for confirming the mechanism of action of ion channel modulators.

Objective: To directly measure the inhibition of TRPM8-mediated currents by the bromo-substituted benzimidazole.

Materials:

  • HEK-hTRPM8 cells cultured on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

  • Intracellular solution (e.g., containing CsCl, MgCl2, HEPES, EGTA)

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose)

  • TRPM8 agonist (menthol)

  • Test compound

Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage.

  • Pull a glass pipette to a resistance of 2-5 MΩ and fill it with intracellular solution.

  • Form a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -60 mV).

  • Apply voltage ramps or steps to elicit currents.

  • Perfuse the cell with the extracellular solution containing the TRPM8 agonist to record the baseline current.

  • Apply the test compound at various concentrations followed by the agonist to measure the inhibition of the current.

  • Wash out the compound to check for reversibility.

  • Analyze the current amplitudes to determine the dose-dependent inhibition and calculate the IC50.

Comparative Data for TRPM8 Antagonists
CompoundPrimary Assay (Calcium Influx IC50)Secondary Assay (Patch-Clamp IC50)Notes
Hypothetical Bromo-Benzimidazole To be determinedTo be determined
BCTC Effective antagonist in various cancer cell lines[10]Low micromolar potencyWidely used tool compound
Compound 1 (Menthyl derivative) 805 nM (vs. menthol)[12]700 nM (vs. menthol)Demonstrates good correlation between assays
AMTB Potent antagonist[11]Potent antagonistUsed as a prototype antagonist for comparison

Workflow for TRPM8 Antagonist Validation

TRPM8_Validation_Workflow cluster_primary Primary Assay (Functional) cluster_secondary Secondary Assay (Electrophysiology) cluster_preliminary Preliminary Screen Functional_Screen Calcium Influx Assay Functional_Result Determine IC50 Functional_Screen->Functional_Result Ephys_Assay Whole-Cell Patch-Clamp Functional_Result->Ephys_Assay Validate hits with gold standard Ephys_Result Confirm direct channel block & IC50 Ephys_Assay->Ephys_Result Conclusion Conclusion Ephys_Result->Conclusion Confirm mechanism of action Cytotoxicity MTT Assay Cytotoxicity->Functional_Screen Proceed with non-toxic concentrations Cytotox_Result Determine CC50 Cytotoxicity->Cytotox_Result

Caption: Workflow for TRPM8 antagonist validation.

General Cytotoxicity Assessment

Before embarking on specific functional assays, it is crucial to assess the general cytotoxicity of any new compound. This ensures that the observed effects in subsequent assays are due to specific interactions with the target and not simply because the compound is killing the cells. The MTT assay is a widely used method for this purpose.[13][14][15]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of a bromo-substituted benzimidazole.

Materials:

  • A relevant cell line (e.g., the one to be used in the cell-based functional assays)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Conclusion

The in vitro validation of novel compounds like bromo-substituted benzimidazoles requires a rigorous, multi-faceted approach. By employing a primary biochemical or functional assay followed by a secondary, orthogonal cell-based assay, researchers can build a strong, evidence-based case for the compound's specific activity and mechanism of action. This guide provides a framework and detailed protocols for such a validation workflow, emphasizing the importance of scientific integrity and logical, self-validating experimental design. The presented case studies on KDM4 inhibitors and TRPM8 antagonists illustrate how these principles can be applied to different target classes, providing a solid foundation for advancing promising compounds through the drug discovery pipeline.

References

  • MTT Assay: Assessing Cell Proliferation. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. (2020). ACS Omega, 5(40), 25969–25977. [Link]

  • Axel Shop. (n.d.). 85-5407-30 7-Bromo-5-cyano-1-isopropylbenzimidazole 100mg CAS No:1437795-16-8 439495. Retrieved from [Link]

  • Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (2022). Current Drug Targets, 23(1), 74-96. [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). DARU Journal of Pharmaceutical Sciences, 30(1), 1-12. [Link]

  • IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. (2020). Plant Archives, 20(2), 7923-7930.
  • Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. (2021). ACS Omega, 6(35), 22803–22814. [Link]

  • Validation of TRPM8 antagonist compound 1 by orthogonal assays and... (n.d.). ResearchGate. Retrieved from [Link]

  • Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. (2025). Open Exploration, 2, 1-17. [Link]

  • Therapeutic potential of TRPM8 channels in cancer treatment. (2023). Frontiers in Physiology, 14, 1149258. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2018). Future Journal of Pharmaceutical Sciences, 4(2), 193-200. [Link]

  • β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. (2023). Molecules, 28(19), 6956. [Link]

  • Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. (2014). PLOS ONE, 9(9), e107151. [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Journal of Molecular Structure, 1289, 135835. [Link]

  • Synthesis and biological evaluation of some 2-substituted benzimidazoles. (2014). ResearchGate. Retrieved from [Link]

  • Exploration of in vitro time point quantitative evaluation of newly synthesized benzimidazole and benzothiazole derivatives as potential antibacterial agents. (2011). European Journal of Medicinal Chemistry, 46(12), 5978-5986. [Link]

  • Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (2022). Molecules, 27(3), 633. [Link]

  • Review Article Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential. (2014). The FEBS Journal, 281(22), 5069-5080. [Link]

  • Assessing histone demethylase inhibitors in cells: lessons learned. (2017). Epigenetics & Chromatin, 10(1), 1-13. [Link]

  • Recent Advances with KDM4 Inhibitors and Potential Applications. (2022). Journal of Medicinal Chemistry, 65(15), 10221–10238. [Link]

  • Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models. (2017). ACS Medicinal Chemistry Letters, 8(9), 925–930. [Link]

Sources

7-Bromo-5-cyano-1-isopropylbenzimidazole vs 5-cyano-1-isopropylbenzimidazole in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating benzimidazole building blocks for late-stage functionalization and cross-coupling workflows.

Strategic Overview: The C7 Functionalization Challenge

Benzimidazole scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, angiotensin II receptor antagonists, and androgen receptor modulators. When synthesizing complex polycyclic networks, functionalizing the C7 position of the benzimidazole ring is notoriously difficult due to competing reactive sites[1].

This guide objectively compares two critical building blocks:

  • Compound A: 7-Bromo-5-cyano-1-isopropylbenzimidazole[]

  • Compound B: 5-cyano-1-isopropylbenzimidazole[3]

While both share an identical core, the presence of the 7-bromo substituent in Compound A fundamentally alters the synthetic logic required for downstream functionalization, shifting the paradigm from unpredictable C-H activation to highly reliable transition-metal-catalyzed cross-coupling[4].

Mechanistic Causality: Why the 7-Bromo Substituent is Non-Negotiable

Choosing between these two compounds is not merely a matter of starting material cost; it is a decision that dictates the entire synthetic pathway. The causality behind the superior performance of Compound A lies in the intersection of steric and electronic effects.

The Electronic Effect (Accelerated Oxidative Addition): The cyano group (-CN) at the C5 position is strongly electron-withdrawing. It pulls electron density away from the aromatic system.

  • In Compound B (Unsubstituted): This electron depletion deactivates the ring toward electrophilic C-H metalation. Attempts to directly arylate Compound B will default to the highly acidic C2 position, yielding complex, inseparable mixtures[5].

  • In Compound A (7-Bromo): The electron-deficient nature of the ring actually accelerates the oxidative addition of Pd(0) into the C7-Br bond. The resulting Pd(II) intermediate is electronically stabilized, drastically lowering the activation energy for Suzuki-Miyaura or Buchwald-Hartwig couplings[4].

The Steric Effect (Overcoming the Isopropyl Shield): The N1-isopropyl group creates a massive steric shield around the adjacent C7 position. In a direct C-H activation scenario (Compound B), the transition metal catalyst must coordinate and insert into the C7-H bond—a transition state that is energetically penalized by the bulky isopropyl methyl groups[1]. Conversely, the C-Br bond in Compound A is significantly longer and weaker than a C-H bond, projecting the reactive site outward and allowing palladium to insert with minimal steric clash.

G A 7-Bromo-5-cyano- 1-isopropylbenzimidazole Pd Pd(0) Catalysis (Oxidative Addition) A->Pd Low Energy Barrier (C-Br Bond) B 5-cyano- 1-isopropylbenzimidazole CH C-H Activation (Electrophilic Metalation) B->CH High Steric Hindrance & Deactivated Ring ProdA C7-Cross-Coupled Product (Single Regioisomer, >85% Yield) Pd->ProdA ProdB C2-Functionalized Product or Complex Mixture (<20% C7) CH->ProdB

Mechanistic divergence between halogen-directed cross-coupling and direct C-H activation.

Quantitative Performance Comparison

The following data synthesizes typical laboratory outcomes when attempting to install an aryl group at the C7 position of both scaffolds.

ParameterCompound A (7-Bromo)[]Compound B (Unsubstituted)[3]
Primary Coupling Method Suzuki-Miyaura / Buchwald-HartwigDirect C-H Arylation
C7 Regioselectivity >99% (Halogen-directed)<10% (Favors C2 position)
Typical Yield (C7-Aryl) 80 - 95%0 - 15% (Complex mixtures)
Catalyst Requirement Standard Pd(II) or Pd(0) (e.g., Pd(dppf)Cl₂)Specialized Rh(III) or Ru(II) + Directing Groups
Reaction Temperature 80°C - 100°C>120°C
Scalability Excellent (Kilogram scale)Poor (Milligram scale, low reproducibility)

Self-Validating Experimental Methodology

To guarantee high-yield C7 functionalization, researchers must utilize Compound A. The following Suzuki-Miyaura protocol is designed as a self-validating system; it includes specific causality explanations and visual checkpoints to ensure experimental integrity.

Protocol: Regioselective Suzuki-Miyaura Coupling of Compound A

1. Reagent Assembly & Stoichiometry:

  • Reagents: 7-Bromo-5-cyano-1-isopropylbenzimidazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.5 equiv).

  • Causality: Pd(dppf)Cl₂ is specifically chosen because the large bite angle of the dppf ligand accommodates the steric bulk of the N1-isopropyl group during the transmetalation step, preventing catalyst poisoning[4]. K₂CO₃ acts as a mild base to activate the boronic acid into a reactive boronate complex.

2. Solvent System & Degassing (Critical Step):

  • Action: Suspend reagents in a 4:1 mixture of 1,4-Dioxane and H₂O. Perform three freeze-pump-thaw cycles or vigorously bubble N₂ through the solution for 15 minutes.

  • Causality: The biphasic solvent ensures solubility of both the organic building blocks and the inorganic base. Degassing is mandatory; ambient oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Validation Check: The solution should appear as a clear, homogeneous orange/red mixture. If a black precipitate (palladium black) forms before heating, the system is contaminated with oxygen.

3. Thermal Activation & Monitoring:

  • Action: Heat the sealed vessel to 90°C for 8–12 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). Compound A is highly UV-active. The reaction is complete when the starting material spot is entirely consumed. The persistence of the starting material alongside palladium black indicates catalyst death, requiring a re-spike of Pd(dppf)Cl₂.

4. Workup & Isolation:

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Workflow Step1 1. Reaction Assembly Combine Aryl Bromide, Boronic Acid, Pd(dppf)Cl2, and K2CO3 Step2 2. Inert Atmosphere Degas via N2 Purge to prevent Pd(0) oxidation Step1->Step2 Step3 3. Cross-Coupling Heat at 90°C for 12h in 1,4-Dioxane/H2O (4:1) Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, extract with EtOAc, wash with brine Step3->Step4 Step5 5. Isolation Purify via Flash Chromatography (Silica Gel, Hexanes/EtOAc) Step4->Step5

Step-by-step self-validating workflow for the Suzuki-Miyaura cross-coupling protocol.

Conclusion & Application Strategy

For any drug development program requiring substitution at the C7 position of a benzimidazole core, 7-Bromo-5-cyano-1-isopropylbenzimidazole is the mandatory starting point. The presence of the C7-Br bond bypasses the insurmountable steric and electronic hurdles associated with direct C-H activation[5]. Attempting to use the unsubstituted 5-cyano-1-isopropylbenzimidazole for C7 functionalization will result in wasted resources, poor regioselectivity, and unscalable workflows. The unsubstituted variant should strictly be reserved for projects where the C7 position is intended to remain a proton, or where C2-directed functionalization is the primary objective.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Bromo-5-cyano-1-isopropylbenzimidazole

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical reagents is a cornerstone of innovative and safe research. This guide provides a detailed, step-by-step framework for the proper disposal of 7-Bromo-5-cyano-1-isopropylbenzimidazole (CAS 1437795-16-8), a specialized heterocyclic compound utilized in modern drug discovery and development. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to personnel safety and environmental stewardship.

This document moves beyond a simple checklist, explaining the chemical rationale behind each procedural step to empower researchers with the knowledge to handle this and similar compounds with confidence and care.

Core Principle: Hazard Identification and Risk Assessment

Understanding the intrinsic properties of 7-Bromo-5-cyano-1-isopropylbenzimidazole is the first step toward its safe disposal. Its structure dictates its classification and subsequent handling procedures.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this molecule as a halogenated waste . This is the most critical factor for disposal, as halogenated and non-halogenated waste streams must always be segregated.[1] Incineration of mixed waste is more complex and costly, and improper disposal can lead to the formation of hazardous byproducts.[2]

  • Nitrile-Containing Compound: The cyano (-C≡N) group introduces the potential for the release of highly toxic hydrogen cyanide gas under acidic conditions or during improper incineration.

  • Nitrogen-Containing Heterocycle: The benzimidazole core means that combustion will produce nitrogen oxides (NOx), which are regulated pollutants.[3][4]

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related bromo-benzimidazole derivatives allows for a reliable hazard assessment.

Table 1: Hazard Profile and GHS Classification | Hazard Type | GHS Category | Hazard Statement | GHS Pictogram | |---|---|---|---| | Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | alt text | | Skin Irritation | Category 2 | H315: Causes skin irritation | alt text | | Eye Irritation | Category 2A | H319: Causes serious eye irritation | alt text | | Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | alt text | | Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | alt text |

Hazard classifications are based on analogous compounds and should be treated as a minimum standard.

Mandatory Personal Protective Equipment (PPE)

All waste handling and disposal procedures must be conducted while wearing appropriate PPE to prevent personal exposure.[3] Engineering controls, such as a certified chemical fume hood, are required for all operations that may generate dust or vapors.[3][5]

Table 2: Required PPE for Handling Waste

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[5] Protects against splashes of solutions or contact with solid particulates.
Hand Protection Chemically resistant nitrile gloves.[6] Provides a barrier against skin irritation and absorption. Always inspect gloves before use and practice proper removal techniques.[7]

| Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing. |

Step-by-Step Disposal Protocols

The cardinal rule of disposal is segregation. This compound and any materials contaminated with it must enter a Halogenated Organic Waste stream. Never mix this waste with non-halogenated solvents or solids.[1][8]

Protocol A: Disposal of Unused or Expired Pure Compound
  • Container Selection: Obtain a designated hazardous waste container suitable for solids. The container must be in good condition, made of a compatible material (e.g., HDPE - high-density polyethylene), and have a secure, sealable lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[9] Fill in all required information:

    • Full Chemical Name: "7-Bromo-5-cyano-1-isopropylbenzimidazole"

    • CAS Number: "1437795-16-8"

    • Hazards: "Toxic," "Irritant," "Halogenated"

    • Generator's Name and Laboratory Information

    • Accumulation Start Date

  • Waste Transfer: Carefully transfer the solid compound into the labeled waste container inside a chemical fume hood.

  • Container Sealing: Securely close the container. Do not overfill.

  • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is stored away from incompatible materials.[9]

Protocol B: Disposal of Contaminated Solid Waste

This protocol applies to items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with the compound.

  • Container Selection & Labeling: Use a designated container for solid halogenated waste, which may be a sealable bag or a lined solid waste drum. The container must be clearly labeled as "Halogenated Organic Solid Waste" and include the chemical name.

  • Waste Collection: Place all contaminated solid materials directly into this container immediately after use.

  • Container Sealing & Storage: Once the container is full, seal it securely. Store it in the SAA and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.

Protocol C: Disposal of Contaminated Liquid Waste

This protocol applies to solutions containing the compound or rinsates from cleaning contaminated glassware.

  • Container Selection: Use a designated, sealable container specifically for "Halogenated Organic Liquid Waste." [1] These containers are typically plastic carboys. Never use a container that previously held incompatible materials (e.g., strong acids).

  • Labeling: Label the container clearly with "Halogenated Organic Liquid Waste." List all chemical constituents, including solvents and an estimated concentration of the title compound.

  • Waste Transfer: Carefully pour the liquid waste into the container using a funnel. This must be done in a chemical fume hood.

  • Container Management: Keep the container closed when not in use.[9] Do not fill beyond 90% capacity to allow for vapor expansion.

  • Storage: Store the sealed container in secondary containment within the SAA to prevent spills.[1]

Spill Management Procedures

Accidental spills must be handled immediately and safely.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Control: If safe to do so, prevent the spill from spreading.

  • PPE: Don appropriate PPE as outlined in Section 2.

  • Clean-up: For a small, solid spill, gently cover with an inert absorbent material like sand or vermiculite.[10] Avoid creating dust.[11] Carefully sweep or scoop the mixture into a designated halogenated solid waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as halogenated solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional policy.

Disposal Pathway Workflow

The entire disposal process, from generation to final removal, follows a regulated pathway. The primary responsibility of the researcher is to ensure proper identification, segregation, and containerization at the point of generation.

G cluster_0 Laboratory Operations cluster_1 Institutional Waste Management A Experiment Generates Waste (Pure solid, contaminated solid, or liquid) B Identify Waste as Halogenated A->B C Select Appropriate Protocol (A, B, or C) B->C D Package in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Request Waste Pickup (via EHS Department) E->F G Transport by Trained EHS Personnel F->G H Final Disposal by a Licensed Hazardous Waste Contractor G->H

Caption: Overall workflow for the disposal of 7-Bromo-5-cyano-1-isopropylbenzimidazole waste.

Final Directive: Under no circumstances should this chemical or materials contaminated with it be disposed of in standard trash or poured down the drain.[1][7] All waste must be handled through your institution's official hazardous waste management program.

References

  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Available at: [Link]

  • Interpretation Document - Pipeline and Hazardous Materials Safety Administration. (2016, May 9). U.S. Department of Transportation. Available at: [Link]

  • Bromine water - disposal. (2008, October 21). Chemtalk - #1 Science Forum For Lab Technicians. Available at: [Link]

  • Laboratory Waste Management Guide. (2015, December 1). King County, Washington. Available at: [Link]

  • Bromine Safety Information. Rutgers University, Environmental Health and Safety. Available at: [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. Available at: [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025, September 30). University of Wisconsin–Madison Office of Sustainability. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania, Environmental Health & Radiation Safety. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Material Safety Data Sheet - Benzimidazole, 98%. (2005, October 3). Cole-Parmer. Available at: [Link]

  • Material Safety Data Sheet - 2-(Cyanomethyl)benzimidazole, 99%. (2006, March 22). Cole-Parmer. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 7-Bromo-5-cyano-1-isopropylbenzimidazole: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment by Chemical Analogy

Understanding the "why" behind safety protocols is critical for building a culture of safety and ensuring procedural adherence. The recommended personal protective equipment (PPE) is not arbitrary; it is a direct response to the potential hazards presented by the molecule's structure.

  • Cyano (-CN) Group: This is the most significant contributor to the compound's potential toxicity. Organic nitriles can be absorbed through the skin, inhaled, or ingested. A primary danger is their potential to metabolize into or release cyanide, which can interfere with cellular respiration.[1][2] Furthermore, cyanide compounds can react with acids to generate highly toxic hydrogen cyanide (HCN) gas.[1] Therefore, all handling procedures must be designed to prevent any possible exposure.

  • Bromo (-Br) Group: The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds can be irritants to the skin, eyes, and respiratory system.[3] From a logistical standpoint, this classification is critical for waste disposal, as halogenated and non-halogenated waste streams must be kept separate.[4]

  • Benzimidazole Core: While the benzimidazole structure itself is a common scaffold in pharmaceuticals, its derivatives can possess potent biological activity. Without specific toxicological data, it is prudent to assume the compound may be biologically active and to prevent exposure.

Based on this analysis, 7-Bromo-5-cyano-1-isopropylbenzimidazole should be handled as a compound that is potentially toxic upon ingestion or skin contact, a skin and eye irritant, and one that requires specific waste handling procedures.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the risks identified above. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double-gloved Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldChemical-resistant Lab CoatRecommended: Use within a certified chemical fume hood or powder-containment balance hood. If not possible, a fitted N95 or higher respirator is advisable.
Preparing Solutions Double-gloved Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldChemical-resistant Lab CoatAll operations must be conducted in a certified chemical fume hood.[1][5]
Running Reactions/Transfers Double-gloved Nitrile or Neoprene GlovesChemical Splash GogglesChemical-resistant Lab CoatAll operations must be conducted in a certified chemical fume hood.[5]
Spill Cleanup Heavy-duty Chemical-resistant Gloves (e.g., Butyl rubber, Silver Shield®) over Nitrile GlovesChemical Splash Goggles & Face ShieldChemical-resistant Apron over Lab CoatRequired: A full-face respirator with appropriate cartridges for organic vapors and acid gases may be necessary depending on spill size.
Detailed PPE Specifications:
  • Hand Protection: Double gloving with nitrile gloves provides an essential barrier against incidental contact.[1][6] For prolonged tasks or when handling larger quantities, consider a more robust glove material like neoprene or PVC.[5] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[5]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[1] When handling the solid powder outside of a containment hood or where there is a splash risk, a full-face shield must be worn over the goggles to protect the entire face.[5][6]

  • Body Protection: A clean, buttoned, chemical-resistant lab coat is required. Ensure it has long sleeves and fits properly. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Engineering Controls: The primary method for controlling inhalation exposure is a certified laboratory chemical fume hood.[1][5] All weighing, solution preparation, and reaction setups involving this compound must be performed within a fume hood to prevent the release of dust or vapors into the laboratory environment.

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal, including how to put on and remove PPE correctly.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 7-Bromo-5-cyano-1-isopropylbenzimidazole.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area (Fume Hood) gather_ppe 2. Gather All Necessary PPE & Spill Kit don_ppe 3. Don PPE (Correct Sequence) handle_chem 4. Handle Chemical (Weighing, Dissolving, Reaction) don_ppe->handle_chem Enter Handling Phase decontaminate 5. Decontaminate Glassware & Surfaces handle_chem->decontaminate Proceed to Cleanup segregate_waste 6. Segregate & Label Hazardous Waste doff_ppe 7. Doff PPE (Correct Sequence) wash_hands 8. Wash Hands Thoroughly

Caption: Workflow for safe handling of 7-Bromo-5-cyano-1-isopropylbenzimidazole.

Step-by-Step PPE Procedures

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if required.

Doffing (Taking Off) Sequence (to prevent self-contamination):

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching your skin with the contaminated surface. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove from the back of your head, avoiding touching the front surface.

  • Lab Coat: Unbutton and peel it off, turning it inside out as you remove it.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare hands.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan

Proper waste management is a critical safety and environmental responsibility.

  • Waste Characterization: All waste contaminated with 7-Bromo-5-cyano-1-isopropylbenzimidazole must be treated as halogenated organic hazardous waste .[4]

  • Waste Collection:

    • Solid Waste: Collect all contaminated solids (e.g., weighing paper, used gloves, paper towels) in a designated, sealable hazardous waste container.[4]

    • Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled container for halogenated organic liquid waste . Do not mix with non-halogenated waste streams.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "7-Bromo-5-cyano-1-isopropylbenzimidazole," and the associated hazards (e.g., "Toxic," "Irritant," "Halogenated").

  • Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area within the lab, preferably in secondary containment. Arrange for final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4] Never dispose of this chemical down the drain or in the regular trash.[4]

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If they are having trouble breathing, call for emergency medical services.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

For all exposures, be prepared to provide the chemical name and any available hazard information to emergency responders.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • Cyanide Safety. 911Metallurgist. Available at: [Link]

  • Cyanide Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • Laboratory-Specific Standard Operating Procedures for the safe use of cyanide compounds. University of California, Santa Barbara. Available at: [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。